molecular formula C15H16ClN3O2S B4877019 4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}thiomorpholine

4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}thiomorpholine

Cat. No.: B4877019
M. Wt: 337.8 g/mol
InChI Key: MBRPWNXUHDTBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}thiomorpholine is a chemical compound that has been studied for its potential scientific research applications. This compound is commonly referred to as CPTM and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of CPTM is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
CPTM has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis, which is the programmed cell death of cancer cells. It can also inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. In addition, CPTM has been shown to reduce inflammation and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPTM in lab experiments is its ability to selectively target cancer cells and inhibit their growth. This makes it a potential treatment option for cancer patients. However, one of the limitations of using CPTM in lab experiments is its toxicity. Studies have shown that CPTM can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research on CPTM. One area of research is to further investigate its mechanism of action and how it interacts with cancer cells. Another area of research is to explore its potential use in combination with other cancer treatments. Additionally, further studies are needed to determine the optimal dosage and administration of CPTM for cancer patients.

Synthesis Methods

The synthesis of CPTM has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chloro-1H-pyrazole with 3-(4-hydroxyphenyl)propanoic acid to form an ester intermediate. This intermediate is then reacted with thiomorpholine and a coupling agent to form the final product, CPTM. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

CPTM has been studied for its potential scientific research applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that CPTM has anti-tumor activity and can inhibit the growth of certain types of cancer cells. Other research has focused on the use of CPTM as a potential treatment for inflammation, diabetes, and cardiovascular disease.

Properties

IUPAC Name

[3-[(4-chloropyrazol-1-yl)methoxy]phenyl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-13-9-17-19(10-13)11-21-14-3-1-2-12(8-14)15(20)18-4-6-22-7-5-18/h1-3,8-10H,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRPWNXUHDTBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=CC=C2)OCN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.